5-cyanobenzofuran-2-carboxylic Acid
Overview
Description
5-Cyanobenzofuran-2-carboxylic Acid: is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are characterized by a benzene ring fused to a furan ring. The presence of a cyano group at the 5-position and a carboxylic acid group at the 2-position makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
5-Cyanobenzofuran-2-carboxylic Acid, like other benzofuran compounds, has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran compounds, in general, are known to interact with their targets in a way that leads to various biological activities
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways, leading to their diverse pharmacological activities
Pharmacokinetics
The impact of these properties on the bioavailability of benzofuran compounds is crucial for their pharmacological activity
Result of Action
Benzofuran compounds are known to have strong biological activities, suggesting significant molecular and cellular effects
Action Environment
Environmental factors can significantly impact the action of benzofuran compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyanobenzofuran-2-carboxylic acid can be achieved through several methods One common approach involves the cyclization of appropriate precursors under specific conditions For instance, starting from a substituted phenol, the furan ring can be constructed through cyclization reactions involving reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product. Techniques such as crystallization and recrystallization are employed to purify the final compound.
Chemical Reactions Analysis
Types of Reactions: 5-Cyanobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
5-Cyanobenzofuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Benzofuran-2-carboxylic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
5-Bromobenzofuran-2-carboxylic acid: Contains a bromine atom instead of a cyano group, leading to different reactivity and biological properties.
5-Nitrobenzofuran-2-carboxylic acid: Contains a nitro group, which significantly alters its chemical and biological behavior.
Uniqueness: 5-Cyanobenzofuran-2-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activities
Properties
IUPAC Name |
5-cyano-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO3/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQXZANNFIHPGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437034 | |
Record name | 5-cyanobenzofuran-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84102-75-0 | |
Record name | 5-Cyano-2-benzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84102-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-cyanobenzofuran-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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